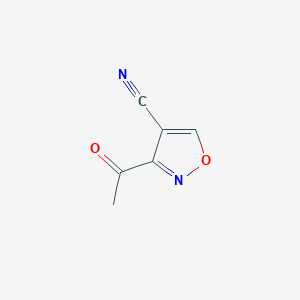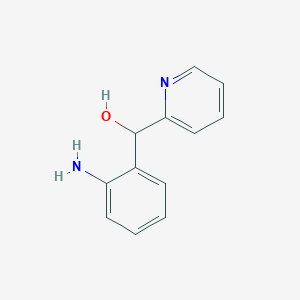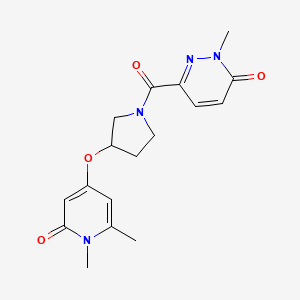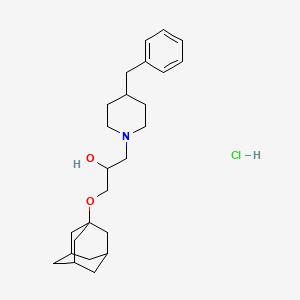![molecular formula C23H19N5O B2412767 N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-40-0](/img/structure/B2412767.png)
N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazoloquinazolines involves a nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material is synthesized from anthranilic acid . A practical flow synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a triazole moiety, which is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Chemical Reactions Analysis
Triazoloquinazolines can be formed through the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .
Direcciones Futuras
The future directions for “N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further optimization and development as potential antitubercular and anti-HIV agents . Additionally, the development of more efficient and versatile synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-13-11-17(12-14-18)21-23-25-22(24-15-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVAOKAPOCZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)





![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)